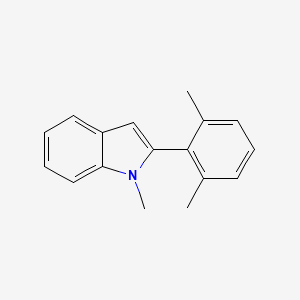

2-(2,6-Dimethylphenyl)-1-methylindole

Beschreibung

2-(2,6-Dimethylphenyl)-1-methylindole is an indole derivative characterized by a methyl group at the 1-position of the indole ring and a 2,6-dimethylphenyl substituent at the 2-position. Indole derivatives are widely studied due to their presence in bioactive molecules, pharmaceuticals, and organic materials.

Eigenschaften

Molekularformel |

C17H17N |

|---|---|

Molekulargewicht |

235.32 g/mol |

IUPAC-Name |

2-(2,6-dimethylphenyl)-1-methylindole |

InChI |

InChI=1S/C17H17N/c1-12-7-6-8-13(2)17(12)16-11-14-9-4-5-10-15(14)18(16)3/h4-11H,1-3H3 |

InChI-Schlüssel |

VQZBXCBJKZHXPG-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C(=CC=C1)C)C2=CC3=CC=CC=C3N2C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dimethylphenyl)-1-methylindole typically involves the reaction of 2,6-dimethylphenylhydrazine with an appropriate indole precursor. One common method is the Fischer indole synthesis, which involves the acid-catalyzed reaction of phenylhydrazines with ketones or aldehydes. The reaction conditions often include the use of strong acids such as hydrochloric acid or sulfuric acid, and the reaction is typically carried out at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,6-Dimethylphenyl)-1-methylindole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced indole derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the indole ring.

Wissenschaftliche Forschungsanwendungen

2-(2,6-Dimethylphenyl)-1-methylindole has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound may be studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

Industry: It can be used in the development of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-(2,6-Dimethylphenyl)-1-methylindole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-(2,6-Dimethylphenyl)-1-methylindole with structurally related compounds from the evidence, focusing on core structures, substituents, and applications:

Key Observations:

Core Structure Differences: The target compound’s indole core contrasts with the acetamide backbone of and compounds. Indoles are often associated with biological activity (e.g., serotonin analogs), while acetamides are common in agrochemicals (e.g., alachlor’s use as a herbicide) .

Substituent Effects: Phenyl Ring Substitution: The target’s 2,6-dimethylphenyl group is structurally similar to the 2,6-diethylphenyl group in alachlor . Functional Groups: The acetamide derivatives () feature chlorine and alkoxy groups, enhancing their polarity and suitability as pesticides. In contrast, the target’s indole core and methyl groups may favor pharmaceutical applications .

Spectral Data :

Molecular Weight and Physicochemical Properties

- The target compound (MW 235.33) has a higher molecular weight than the acetamide in (MW 234.33) but lower than alachlor (MW 269.77). This difference reflects the indole core’s compact structure compared to chlorinated acetamides.

- The presence of methyl groups in the target may enhance lipophilicity compared to polar acetamide derivatives, influencing membrane permeability in biological systems.

Research Tools for Structural Analysis

These programs are critical for determining molecular geometries and comparing structural features across analogs.

Biologische Aktivität

2-(2,6-Dimethylphenyl)-1-methylindole is an organic compound notable for its unique structure, which includes an indole ring and a 2,6-dimethylphenyl substituent. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The molecular formula of this compound is C₁₇H₁₇N, with a molecular weight of 235.32 g/mol. Its bicyclic structure is characteristic of indoles, which are known for their aromatic properties and significant biological relevance.

The synthesis of this compound typically involves methods that capitalize on its chemical reactivity due to the presence of the dimethylphenyl group. This group enhances the compound's biological activity by facilitating interactions with various molecular targets. The compound's synthesis often includes steps such as Friedel-Crafts acylation or cyclization reactions that yield the desired product with specific functional groups conducive to biological interactions.

Biological Activity

The biological activity of this compound has been linked to several mechanisms:

- Anti-inflammatory Properties : Research indicates that this compound may inhibit enzymes involved in inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.

- Anticancer Effects : Preliminary studies have shown that this compound can inhibit cancer cell proliferation by targeting specific receptors or modulating enzyme activity related to tumor growth and progression.

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is believed to interact with various receptors and enzymes critical in inflammatory responses and cancer progression. Understanding these interactions is essential for optimizing its therapeutic potential in medicinal chemistry.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds within the indole family, providing insights into the potential applications of this compound:

- A study focusing on indole derivatives highlighted their role in inhibiting specific kinases involved in cancer pathways. This suggests that similar mechanisms may be at play with this compound .

- Another research effort demonstrated that certain structural modifications in indoles could enhance their interaction with biological targets, leading to improved anticancer activity .

Comparative Analysis

To better understand the potential of this compound compared to other compounds, a table summarizing key features and biological activities of structurally related compounds is provided below:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Anti-inflammatory, Anticancer |

| Indole-3-carbinol | Structure | Anticancer, Antioxidant |

| 5-Methoxyindole | Structure | Antidepressant, Neuroprotective |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.